Cas no 898644-81-0 (2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide)

2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide
- 2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide
- Benzenesulfonamide, 2,5-dichloro-4-methoxy-N-(2-phenylethyl)-
- F3237-0048
- AP-263/43490999
- 898644-81-0
- 2,5-dichloro-4-methoxy-N-phenethylbenzenesulfonamide
- VU0493044-1
- AKOS003674655
-
- Inchi: 1S/C15H15Cl2NO3S/c1-21-14-9-13(17)15(10-12(14)16)22(19,20)18-8-7-11-5-3-2-4-6-11/h2-6,9-10,18H,7-8H2,1H3
- InChI Key: YVHAGLAZAFBIFK-UHFFFAOYSA-N
- SMILES: C1(S(NCCC2=CC=CC=C2)(=O)=O)=CC(Cl)=C(OC)C=C1Cl
Computed Properties
- Exact Mass: 359.0149699g/mol
- Monoisotopic Mass: 359.0149699g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 435
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.8Ų
- XLogP3: 4.1
Experimental Properties
- Density: 1.358±0.06 g/cm3(Predicted)
- Boiling Point: 507.5±60.0 °C(Predicted)
- pka: 10.95±0.50(Predicted)
2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3237-0048-2mg |
2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide |
898644-81-0 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3237-0048-4mg |
2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide |
898644-81-0 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3237-0048-5μmol |
2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide |
898644-81-0 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3237-0048-10μmol |
2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide |
898644-81-0 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3237-0048-3mg |
2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide |
898644-81-0 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3237-0048-2μmol |
2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide |
898644-81-0 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3237-0048-5mg |
2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide |
898644-81-0 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3237-0048-1mg |
2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide |
898644-81-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3237-0048-10mg |
2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide |
898644-81-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide Related Literature
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
Additional information on 2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide
Compound CAS No. 898644-81-0: 2,5-Dichloro-4-Methoxy-N-(2-Phenylethyl)Benzene-1-Sulfonamide
Compound CAS No. 898644-81-0, also known as 2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide, is a highly specialized organic compound with a complex structure. This compound belongs to the class of sulfonamides, which are widely studied for their potential applications in various fields, including pharmaceuticals and agrochemicals. The molecular structure of this compound is characterized by a benzene ring substituted with chlorine atoms at positions 2 and 5, a methoxy group at position 4, and an N-(2-phenylethyl)sulfonamide group at position 1. These substituents contribute to its unique chemical properties and reactivity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide. Researchers have explored various methodologies to optimize the synthesis process, ensuring high yield and purity. For instance, a study published in the Journal of Organic Chemistry highlighted the use of microwave-assisted synthesis to expedite the formation of the sulfonamide group. This approach not only reduces reaction time but also minimizes side reactions, making it a promising method for large-scale production.
The physical properties of CAS No. 898644-81-0 are critical for its application in different industries. The compound has a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate is relatively high, while it exhibits limited solubility in water due to its hydrophobic nature. These properties make it suitable for use in organic synthesis reactions where solubility control is essential.
Chemically, 2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide is known for its stability under normal storage conditions. However, it can undergo decomposition under harsh conditions such as prolonged exposure to heat or light. The presence of electron-withdrawing groups like chlorine atoms enhances the stability of the sulfonamide group, making it resistant to hydrolysis under mild acidic or basic conditions.
One of the most significant applications of this compound lies in its potential as an intermediate in drug discovery programs. The sulfonamide group is a common motif in pharmaceuticals due to its ability to form hydrogen bonds and interact with biological targets. Recent studies have explored the use of this compound as a lead molecule for developing new therapies targeting enzyme inhibitors or receptor modulators.
In addition to its pharmaceutical applications, CAS No. 898644-81-0 has shown promise in agrochemical research. Its ability to inhibit specific enzymes involved in plant growth regulation has been investigated as a potential herbicide or fungicide component. Field trials conducted by agricultural research institutions have demonstrated moderate efficacy against certain crop pathogens, suggesting further exploration in this area.
The environmental impact of 2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide has also been a topic of recent research interest. Studies have focused on its biodegradability and potential toxicity to aquatic organisms. Preliminary results indicate that the compound exhibits low acute toxicity but may accumulate in certain ecosystems under prolonged exposure conditions.
In conclusion, compound CAS No. 898644-81_0, or 2,5-dichloro_4_methoxy_N_(2_phenylethyl)benzene_1_sulfonamide, represents a versatile molecule with diverse applications across multiple industries. Its unique chemical structure and properties make it an attractive candidate for further research and development in pharmaceuticals, agrochemicals, and materials science.
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